2-氟异烟酸乙酯

描述

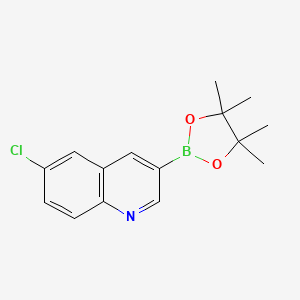

Ethyl 2-fluoroisonicotinate is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da . It is also known by other names such as Ethyl 2-fluoropyridine-4-carboxylate and Ethyl 2-fluoro-4-pyridinecarboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoroisonicotinate consists of 12 heavy atoms, 6 of which are aromatic . It has 3 freely rotating bonds . The molecule has a molar refractivity of 40.28 .Physical And Chemical Properties Analysis

Ethyl 2-fluoroisonicotinate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 244.3±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.5±23.2 °C . The index of refraction is 1.489 .科学研究应用

电解部分氟化

2-氟异烟酸乙酯可以通过电解部分氟化合成,证明了该化合物有机合成和氟化学的潜力。这种方法允许将氟原子有效引入有机分子,这对于开发药物和农用化学品很重要,因为氟赋予这些化合物独特的性质 (Konno、Shimojo 和 Fuchigami,1998)。

阿尔茨海默病的诊断成像

在生物医学成像领域,2-氟异烟酸乙酯的衍生物,如 [18F]FDDNP,已被用于正电子发射断层扫描 (PET) 来定位和量化阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样蛋白斑块。此应用提供了一种无创技术来诊断和监测阿尔茨海默病的进展,有助于评估治疗反应 (Shoghi-Jadid 等人,2002)。

显微镜组织透明化

与 2-氟异烟酸乙酯通过其结构和功能特性相关的肉桂酸乙酯基透明化方法已被开发用于透明化组织,以便使用光学显微镜进行深度成像。这些方法允许可视化生物组织内的复杂 3D 结构,极大地促进了发育生物学、神经生物学和生命科学的各个其他领域的研究 (Masselink 等人,2018)。

抗癌剂开发

对 2-氟异烟酸乙酯衍生物的研究导致了合成具有潜在抗癌特性的化合物。例如,新的基于喹唑啉酮的衍生物已被评估其对各种癌细胞系的细胞毒活性,显示出作为 VEGFR-2 和 EGFR 酪氨酸激酶的双重抑制剂的希望,它们在癌症进展中起着至关重要的作用 (Riadi 等人,2021)。

有机合成中的光氧化还原催化

2-氟异烟酸乙酯与用于碳碳多键催化氟甲基化的光氧化还原体系的开发相关。此类体系对于将氟甲基基团引入有机分子非常有价值,从而增强了它们的药理特性。这项研究突出了该化合物在温和条件下促进高效和选择性自由基氟甲基化反应中的用途 (Koike 和 Akita,2016)。

安全和危害

Ethyl 2-fluoroisonicotinate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as 6.1 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements are H301, H311, and H331 .

属性

IUPAC Name |

ethyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKPQNOTIZSSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoroisonicotinate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)